[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
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Overview
Description
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE: is a complex organic compound that features a thiazole ring, a methylphenyl group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the methylphenyl group and the tetraazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitrogen atoms in the tetraazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: : In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Industry: : The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
- [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFONE
- [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) AMINE
Uniqueness: : The presence of both a thiazole ring and a tetraazole ring in [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S2/c1-9-5-3-4-6-11(9)12-14-10(7-19-12)8-20-13-15-16-17-18(13)2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWBBLUNLXBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CSC3=NN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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